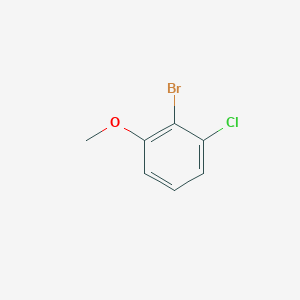

2-Bromo-1-chloro-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

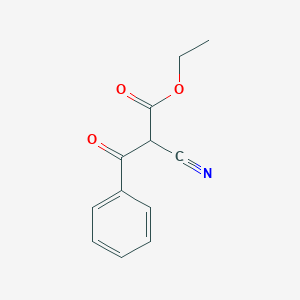

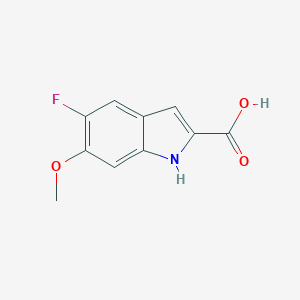

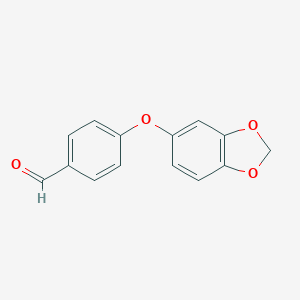

“2-Bromo-1-chloro-3-methoxybenzene” is an organic compound that belongs to the class of halobenzenes . It consists of a benzene ring substituted with bromine, chlorine, and methoxy groups .

Synthesis Analysis

The synthesis of “2-Bromo-1-chloro-3-methoxybenzene” could potentially involve electrophilic aromatic substitution reactions . These reactions typically involve the initial formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-chloro-3-methoxybenzene” consists of a benzene ring with bromine, chlorine, and methoxy (–OCH3) substituents .

Chemical Reactions Analysis

The chemical reactions of “2-Bromo-1-chloro-3-methoxybenzene” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Applications De Recherche Scientifique

Steric Protection in Organic Synthesis

Research by Yoshifuji, Kamijo, and Toyota (1993) demonstrates the use of a sterically hindered bromobenzene derivative, closely related to 2-bromo-1-chloro-3-methoxybenzene, in the preparation of phosphorus compounds. The sterically protected bromobenzene was converted to corresponding phosphonous dichloride, indicating its utility in stabilizing low-coordinate phosphorus compounds and in cyclization reactions (Yoshifuji, Kamijo, & Toyota, 1993).

Environmental Presence and Origin

Führer and Ballschmiter (1998) studied the presence of bromochloromethoxybenzenes, including compounds similar to 2-bromo-1-chloro-3-methoxybenzene, in the marine troposphere of the Atlantic Ocean. Their research suggests that these compounds have mixed biogenic and anthropogenic origins, with a pattern of congeners indicating differing sources between the Northern and Southern Hemispheres (Führer & Ballschmiter, 1998).

Photosubstitution and Photochemical Reactions

Nakamura et al. (1993) investigated the photosubstitution of diethyl methoxyphenyl phosphate with nucleophiles, leading to the production of halo-substituted methoxybenzenes. Their findings highlight the potential of halo-methoxybenzenes, related to 2-bromo-1-chloro-3-methoxybenzene, in photochemical applications and their behavior under irradiation (Nakamura, Osako, Okamoto, & Takamuku, 1993).

Applications in Liquid Crystal Synthesis

Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals, incorporating halogenated methoxybenzenes. This research underscores the role of compounds like 2-bromo-1-chloro-3-methoxybenzene in the development of new materials with specific optical properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Novel Catalysis and Synthesis Applications

Niknam and Nasehi (2002) demonstrated the use of a bromomethoxybenzene compound in the ring opening of epoxides to produce vicinal halo alcohols, showcasing the catalytic potential of halogenated methoxybenzenes in organic synthesis (Niknam & Nasehi, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-chloro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJEKWZHDJMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-3-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)